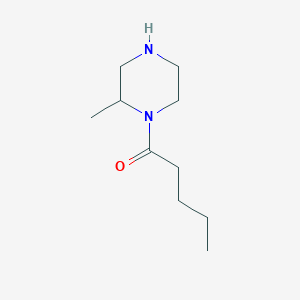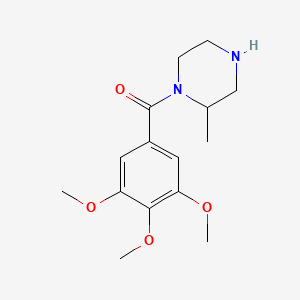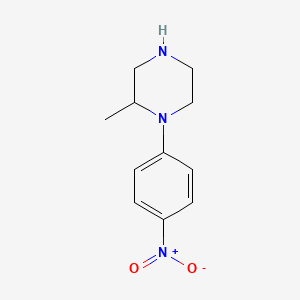![molecular formula C13H17F3N2 B6332246 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240570-83-5](/img/structure/B6332246.png)
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine” is a derivative of Trifluoromethylphenylpiperazine (TFMPP), a recreational drug of the phenylpiperazine chemical class . It is usually sold as an alternative to the illicit drug MDMA (“Ecstasy”) .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of TFMPP, with the addition of a methyl group. The IUPAC name for TFMPP is 1-[3-(trifluoromethyl)phenyl]piperazine . The molecular formula for TFMPP is C11H13F3N2 .Aplicaciones Científicas De Investigación
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine has been widely used in scientific research due to its ability to serve as an organic ligand in biochemical studies. It has been used in the synthesis of various biologically active compounds, such as drugs, and has been used in the preparation of novel compounds for medical and therapeutic purposes. This compound has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes.
Mecanismo De Acción
Target of Action
It is structurally similar to trifluoromethylphenylpiperazine (tfmpp), which has affinity for the 5-ht 1a, 5-ht 1b, 5-ht 1d, 5-ht 2a, and 5-ht 2c receptors . These receptors are part of the serotonin system, which plays a key role in mood regulation and could potentially be the target of this compound.
Mode of Action
Tfmpp, a structurally similar compound, functions as a full agonist at all sites except the 5-ht 2a receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT (serotonin transporter) and evokes the release of serotonin .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine is a relatively easy compound to synthesize and is relatively inexpensive to purchase for laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound can be toxic at high concentrations, and it is important to use appropriate safety precautions when handling and storing the compound.
Direcciones Futuras
There are a number of potential future directions for the research and development of 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine. These include the development of novel compounds for medical and therapeutic purposes, the development of more efficient synthesis methods, and the exploration of new applications for the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the discovery of new therapeutic targets and treatments.
Métodos De Síntesis
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine can be synthesized from the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with 2-methylpiperazine in the presence of a base, such as triethylamine. The reaction is usually carried out in dichloromethane or tetrahydrofuran at a temperature of 0-25°C. The reaction is typically complete within 1-2 hours, and the product can be isolated by filtration and purified by column chromatography.
Análisis Bioquímico
Biochemical Properties
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine has been found to interact with several biomolecules. It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . It functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function. It binds to the SERT (serotonin transporter) and evokes the release of serotonin . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It does not have effects on dopamine or norepinephrine reuptake or efflux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 .
Propiedades
IUPAC Name |
2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-10-8-17-5-6-18(10)9-11-3-2-4-12(7-11)13(14,15)16/h2-4,7,10,17H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMPXCYJKCNVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)





![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)


![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)


